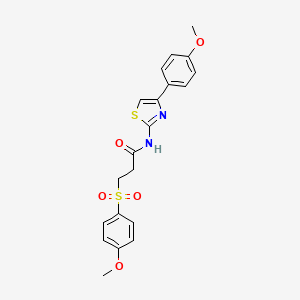
3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide is a thiazole derivative with potential biological activity, particularly in the context of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is C16H18N2O3S, with a molecular weight of approximately 346.39 g/mol. The presence of the methoxyphenyl and thiazole moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have focused on the anticancer properties of thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines.
-
Cytotoxicity Studies :
- In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in breast cancer cell lines, specifically MCF-7 and MDA-MB-231. For instance, a related study demonstrated that certain derivatives exhibited IC50 values ranging from 6.6 µM to higher concentrations depending on the structural modifications present in the compounds tested .
Compound Cell Line IC50 (µM) SCT-4 MCF-7 6.6 SCT-5 MDA-MB-231 73.56 - Mechanism of Action :
Other Biological Activities
Beyond anticancer effects, thiazole derivatives have been explored for additional therapeutic potentials:
- Anticonvulsant Activity : Some thiazole-based compounds have exhibited anticonvulsant properties, indicating a broader pharmacological profile that may include neuroprotective effects .
- Anti-inflammatory Effects : Thiazole derivatives have also been investigated for their anti-inflammatory activities, which could complement their anticancer effects by reducing tumor-associated inflammation .
Study on Thiazole Derivatives
A comprehensive study published in Molecules evaluated various thiazole derivatives for their anticancer activity. Among these, compounds with methoxy substitutions showed enhanced activity against breast cancer cell lines due to their ability to interact with specific molecular targets involved in cell survival pathways .
Key Findings:
- Survival Rate Comparison : The study utilized flow cytometry to assess the survival rates of treated versus untreated cells, revealing significant differences in apoptotic rates among various derivatives.
| Treatment | Survival Rate (%) |
|---|---|
| Control | 100 |
| SCT-4 (100 µM) | 30 |
| SCT-5 (100 µM) | 45 |
Mechanistic Insights
In silico analyses have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression. Molecular docking studies suggest that the sulfonamide group enhances binding interactions with key receptors, potentially leading to improved therapeutic efficacy .
属性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-15-5-3-14(4-6-15)18-13-28-20(21-18)22-19(23)11-12-29(24,25)17-9-7-16(27-2)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURMRQXQEYQSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














